Product packaging for 6-Fluoro-5-(hydroxymethyl)indolin-2-one(Cat. No.:)

6-Fluoro-5-(hydroxymethyl)indolin-2-one

Cat. No.: B8484270
M. Wt: 181.16 g/mol
InChI Key: YRMSMGCYDVSRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-(hydroxymethyl)indolin-2-one is a chemical compound designed for research and development use, belonging to the class of indolin-2-ones. This structural class is recognized as a privileged scaffold in medicinal chemistry, particularly in the development of receptor tyrosine kinase (RTK) inhibitors . The core indolin-2-one structure is a key component in several approved and investigational therapeutic agents, underscoring its significant research value . The primary research applications of this compound are anticipated in the field of oncology and targeted therapy development. Indolin-2-one derivatives are extensively investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and other kinases . For instance, molecular docking studies and in vitro enzyme inhibitory assays on similar 3,5-disubstituted indolin-2-ones have demonstrated promising inhibitory potency against FGFR1, FGFR2, and FGFR3, which are key drivers in various human cancers . The incorporation of a fluorine atom is a common strategy in drug design, as it can positively influence a compound's lipophilicity, metabolic stability, and overall binding affinity to biological targets . The hydroxymethyl group at the 5-position offers a versatile handle for further chemical modification, allowing researchers to synthesize more complex derivatives or conjugates to explore structure-activity relationships and optimize drug-like properties. Mechanistically, indolin-2-one-based inhibitors typically function by targeting the ATP-binding site of kinase enzymes, thereby disrupting the phosphorylation signaling cascades that promote cancer cell proliferation and survival . The specific substitutions on the core scaffold, such as the fluoro and hydroxymethyl groups on this compound, are critical for determining selectivity and potency against specific kinase targets. Please Note: This product is intended for Research and Further Manufacturing Use Only. It is not intended for direct human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO2 B8484270 6-Fluoro-5-(hydroxymethyl)indolin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

6-fluoro-5-(hydroxymethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-3-8-5(1-6(7)4-12)2-9(13)11-8/h1,3,12H,2,4H2,(H,11,13)

InChI Key

YRMSMGCYDVSRQB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)CO

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 5 Hydroxymethyl Indolin 2 One and Analogous Indolin 2 One Systems

Strategic Approaches to Indolin-2-one Core Construction

The formation of the indolin-2-one (also known as oxindole) skeleton can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and modularity.

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct pathways to the indolin-2-one core. These reactions often involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the five-membered ring.

A notable strategy is the domino copper-catalyzed amidation/nucleophilic substitution reaction. nih.gov This one-pot procedure utilizes substituted 2-iodophenethyl mesylates to produce indolines in excellent yields. nih.gov The mechanism can proceed through several pathways, including an initial intermolecular copper-catalyzed amidation of the aryl iodide, followed by an intramolecular SN2 reaction to form the indoline (B122111) ring. nih.gov This method is highly efficient and maintains the stereochemical integrity of enantiomerically pure starting materials. nih.gov

Another approach involves a reduction/cyclization cascade. This method can use simple indoles to create more complex, N-fused indoline structures under mild conditions, for example, using iron and hydrochloric acid to mediate the reduction of a nitro-group and subsequent dearomatizing cyclization. researchgate.net Palladium-catalyzed cyclization of N-aryl imines also affords indoles through the oxidative linkage of two C-H bonds. organic-chemistry.org

Cyclization Strategy Catalyst/Reagent Key Features Typical Yield
Domino Amidation/SubstitutionCopper (Cu)One-pot procedure, broad substrate scope, preserves stereochemistry. nih.govExcellent nih.gov
Reduction/Cyclization CascadeIron (Fe) / HClMild conditions, synthesizes N-fused indolines from simple indoles. researchgate.netGood researchgate.net
Oxidative C-H LinkagePalladium (Pd) / O₂Atom-economic, mild conditions. organic-chemistry.orgNot specified

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. mdpi.com These reactions are prized for their operational simplicity and ability to rapidly generate libraries of structurally diverse molecules. mdpi.comresearchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for synthesizing complex heterocyclic systems. mdpi.com The Ugi four-component reaction, for instance, typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The reaction proceeds through the formation of an imine, which then reacts with the isocyanide to form a reactive nitrilium intermediate that is subsequently trapped by the carboxylic acid. mdpi.com While often used to create peptide-like structures, modifications of these reactions can be adapted for the synthesis of various heterocycles. mdpi.com

Indole (B1671886) derivatives are frequently used as components in MCRs. nih.govresearchgate.net For example, a one-pot, L-proline-catalyzed condensation between indoles, aldehydes, and malononitrile (B47326) provides a green and efficient route to 3-substituted indole derivatives. researchgate.net Such strategies allow for the construction of highly functionalized indole systems that can be further elaborated into indolin-2-one targets. nih.govresearchgate.net

Specific, highly functionalized precursors can serve as versatile starting points for the synthesis of indolin-2-ones.

Homophthalic Acid: Derivatives of homophthalic acid (2-(carboxymethyl)benzoic acid) can be used to construct the indolin-2-one skeleton. researchgate.netthieme-connect.com A common synthetic sequence involves converting the diacid into a regioisomeric half-ester. researchgate.net The remaining carboxylic acid functionality is transformed into an acyl azide, which undergoes a Curtius rearrangement to form an isocyanate. researchgate.netthieme-connect.com This isocyanate can then be trapped with various nucleophiles, and subsequent intramolecular cyclization reactions yield the target indolin-2-one or isoindolin-1-one (B1195906) structures. researchgate.netthieme-connect.com

Isatin (B1672199) Derivatives: Isatin (1H-indole-2,3-dione) and its derivatives are perhaps the most direct precursors to substituted indolin-2-ones. researchgate.netnih.gov Isatins are synthetically versatile substrates that can be used to produce a vast range of heterocyclic compounds. researchgate.neticm.edu.pl Conventional methods for preparing isatins include the Sandmeyer, Stolle, and Martinet procedures. nih.gov More modern approaches involve the oxidation of indole derivatives using reagents like N-bromosuccinimide-dimethyl sulfoxide (B87167) or molecular oxygen with a photosensitizer. researchgate.netnih.gov Once formed, the isatin scaffold can be chemically modified at several positions, particularly at the C3-ketone, to install various substituents and generate diverse indolin-2-one analogues. nih.gov

Installation and Functionalization of Fluorine Substituents on the Indolin-2-one Ring System

Introducing fluorine into an organic molecule can significantly alter its physicochemical and biological properties. For a target like 6-Fluoro-5-(hydroxymethyl)indolin-2-one, the regioselective and sometimes stereoselective introduction of the fluorine atom is a critical synthetic challenge.

Regioselective fluorination involves the controlled introduction of a fluorine atom at a specific position on a molecule. For aromatic systems like the indolin-2-one core, electrophilic fluorination is a common strategy.

Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic and heterocyclic systems. researchgate.net The reaction of indolin-2-ones with Selectfluor can lead to the formation of 3-fluorooxindoles. researchgate.net The precise position of fluorination on the benzene (B151609) ring portion of the indolin-2-one is dictated by the directing effects of the existing substituents. Other electrophilic fluorinating agents, such as N-Fluorobenzenesulfonimide (NFSI), can also be employed to directly convert indoles into 3,3-difluoro-2-oxindoles. researchgate.net The development of catalytic methods, such as I(I)/I(III) catalysis, has enabled the highly regioselective fluorination of unsaturated systems like allenes, providing access to complex propargylic fluorides from inexpensive HF sources. nih.govnih.gov

Fluorinating Agent Substrate Product Key Feature
SelectfluorIndolin-2-one3-Fluorooxindole researchgate.netElectrophilic fluorination at C3 position. researchgate.net
N-Fluorobenzenesulfonimide (NFSI)Indole3,3-Difluoro-2-oxindole researchgate.netDirect conversion via electrophilic fluorination. researchgate.net
HF source with I(I)/I(III) catalysisUnactivated allenesPropargylic fluoridesHigh regioselectivity, uses inexpensive HF. nih.govnih.gov

When a new stereocenter is created during fluorination, controlling the stereochemical outcome is essential. This is particularly relevant for the C3 position of the indolin-2-one ring, which can be a chiral center.

Asymmetric fluorination can be achieved using chiral catalysts. One reported method describes the enantioselective electrophilic fluorination of 3-indolinone-2-carboxylates using NFSI as the fluorine source. rsc.org The reaction is catalyzed by a chiral Cu(I)–bisoxazoline complex, which effectively controls the facial selectivity of the electrophilic attack, leading to chiral 2-fluoro-3-indolinone-2-carboxylates in good yields and with excellent enantioselectivities. rsc.org Another advanced strategy involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) approach with a chiral Lewis base, which allows for the stereoselective activation of one of the two C-F bonds, enabling access to enantioenriched fluorinated products. nih.gov

Introduction and Manipulation of the Hydroxymethyl Moiety at Specific Positions of the Indolin-2-one Scaffold

The targeted introduction of a hydroxymethyl group onto the indolin-2-one core, particularly at the C5 position, is a critical transformation for creating specific analogues. Direct hydroxymethylation of the aromatic ring of the indolin-2-one scaffold can be challenging due to the presence of multiple reactive sites. A common and effective strategy involves a two-step process: electrophilic formylation followed by reduction of the resulting aldehyde.

Formylation of the Indolin-2-one Ring:

Electrophilic aromatic substitution reactions are typically employed to introduce a formyl group (-CHO) at a specific position on the benzene ring of the indolin-2-one. The directing effects of the existing substituents on the ring play a crucial role in determining the regioselectivity of this reaction. For a 6-fluoroindolin-2-one, the fluorine atom is an ortho-, para-director, while the amide group within the heterocyclic ring is a meta-director to the incoming electrophile. This interplay of electronic effects can be leveraged to achieve formylation at the desired C5 position.

Common formylating agents and conditions include:

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The electrophilic chloroiminium ion generated in situ attacks the electron-rich aromatic ring.

Duff Reaction: This method employs hexamethylenetetramine in the presence of an acid, such as trifluoroacetic acid, to introduce a formyl group.

Gattermann and Gattermann-Koch Reactions: These classic methods use hydrogen cyanide/hydrochloric acid (Gattermann) or carbon monoxide/hydrochloric acid (Gattermann-Koch) with a Lewis acid catalyst, although their application can be limited by the harsh conditions and toxicity of the reagents.

Reduction of the Formyl Group:

Once the 5-formyl-6-fluoroindolin-2-one intermediate is obtained, the aldehyde functionality can be selectively reduced to a hydroxymethyl group (-CH₂OH) using a variety of reducing agents. The choice of reagent is critical to avoid the reduction of the lactam carbonyl group.

Suitable reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.

Lithium borohydride (LiBH₄): A more powerful reducing agent than NaBH₄, but can still be used selectively under controlled conditions.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source can also effect the reduction of the aldehyde.

The resulting this compound can then be further manipulated. For instance, the hydroxyl group can be protected using standard protecting groups like silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers to allow for further reactions at other positions of the molecule. This protection can be crucial for subsequent derivatization steps.

Table 1: Methodologies for Introduction of the Hydroxymethyl Moiety

Step Reaction Reagents and Conditions Key Considerations
1 Formylation Vilsmeier-Haack (POCl₃, DMF) Regioselectivity is key.
Duff Reaction (Hexamethylenetetramine, acid) Milder conditions than Gattermann.
2 Reduction Sodium borohydride (NaBH₄) in methanol (B129727) or ethanol Selective for the aldehyde over the lactam carbonyl.
Catalytic Hydrogenation (H₂, Pd/C) Requires careful optimization to maintain selectivity.
3 (Optional) Protection TBDMSCl, imidazole (B134444) in DMF Protection of the hydroxyl group for further synthesis.

Modern Synthetic Strategies for Derivatization of this compound

The hydroxymethyl group at the C5 position of 6-fluoroindolin-2-one serves as a versatile handle for a wide range of derivatization reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Etherification and Esterification:

The primary alcohol of the hydroxymethyl group can be readily converted into ethers and esters.

Williamson Ether Synthesis: Reaction with an alkyl halide in the presence of a base (e.g., NaH) yields the corresponding ether. This allows for the introduction of various alkyl and aryl side chains.

Esterification: Acylation with an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine, provides the ester derivative. The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is another common method.

Oxidation:

The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde without over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the hydroxymethyl group to a carboxylic acid. This carboxylic acid can then be converted to amides, esters, or other acid derivatives.

Nucleophilic Substitution:

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles, including azides, cyanides, and thiols, further expanding the chemical space of the derivatives.

Table 2: Derivatization Strategies for the Hydroxymethyl Group

Reaction Type Reagents and Conditions Functional Group Transformation
Etherification Alkyl halide, NaH -CH₂OH → -CH₂OR
Esterification Acid chloride, pyridine -CH₂OH → -CH₂OC(O)R
Oxidation (Aldehyde) PCC or DMP in CH₂Cl₂ -CH₂OH → -CHO
Oxidation (Carboxylic Acid) KMnO₄ or Jones Reagent -CH₂OH → -COOH
Nucleophilic Substitution 1. TsCl, pyridine; 2. Nucleophile (e.g., NaN₃) -CH₂OH → -CH₂-Nu

Advanced Catalytic Systems and Reaction Conditions in Indolin-2-one Synthesis

Modern synthetic chemistry has seen the advent of advanced catalytic systems and reaction conditions that offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like substituted indolin-2-ones.

Microwave Irradiation:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. nih.govresearchgate.net The use of microwave irradiation can be particularly beneficial for:

Palladium-catalyzed cross-coupling reactions: Reactions such as Suzuki, Heck, and Sonogashira couplings on halogenated indolin-2-one precursors can be significantly enhanced.

Cyclization reactions: The formation of the indolin-2-one ring itself can often be expedited.

Multi-component reactions: One-pot syntheses of complex indolin-2-one derivatives can be efficiently carried out under microwave conditions. researchgate.net

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Chiral organocatalysts can be employed to introduce stereocenters with high enantioselectivity. In the context of indolin-2-one synthesis and functionalization, organocatalysis has been applied to:

Asymmetric Michael additions: The C3 position of the indolin-2-one can be functionalized with various Michael acceptors.

Asymmetric aldol (B89426) reactions: Enantioselective introduction of substituents at the C3 position.

Asymmetric alkylations: Direct enantioselective functionalization of the indolin-2-one scaffold. rsc.orgrsc.org

These organocatalytic methods provide access to chiral, non-racemic indolin-2-one derivatives, which is of paramount importance in drug discovery.

Other Advanced Catalytic Systems:

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling novel and previously challenging transformations. It can be applied to the functionalization of the indolin-2-one core under mild conditions.

Phase-Transfer Catalysis (PTC): PTC can be used to facilitate reactions between reactants in immiscible phases, which can be advantageous for certain hydroxylation and fluorination reactions on the indolin-2-one scaffold.

Iron Catalysis: The use of inexpensive and environmentally benign iron catalysts is gaining traction for various C-H functionalization and cross-coupling reactions on indolin-2-one systems. nih.gov

Table 3: Advanced Catalytic Systems and Their Applications

Catalytic System Example Application in Indolin-2-one Synthesis Advantages
Microwave Irradiation Rapid synthesis of substituted indoles and derivatization. nih.govresearchgate.net Reduced reaction times, improved yields, cleaner reactions.
Organocatalysis Asymmetric functionalization at the C3 position. rsc.orgrsc.org Access to enantiomerically pure compounds, metal-free conditions.
Photoredox Catalysis C-H functionalization under mild conditions. Novel reactivity, use of visible light as a sustainable energy source.
Phase-Transfer Catalysis Asymmetric fluorination and hydroxylation. Facilitates reactions in biphasic systems, can improve yields and selectivity.
Iron Catalysis C-H functionalization and cross-coupling reactions. nih.gov Low cost, low toxicity, environmentally friendly.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 5 Hydroxymethyl Indolin 2 One Derivatives

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. mdpi.com For 6-Fluoro-5-(hydroxymethyl)indolin-2-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

In ¹H NMR spectroscopy, the protons in the molecule will exhibit distinct chemical shifts based on their local electronic environment. The two aromatic protons on the indolinone ring are expected to appear as distinct signals in the downfield region. The fluorine atom at the 6-position will induce spin-spin coupling with adjacent protons, leading to characteristic splitting patterns. The protons of the hydroxymethyl (-CH₂OH) group will likely appear as a singlet or a doublet, which can couple with the hydroxyl proton. The methylene (B1212753) protons (-CH₂) within the five-membered ring are also expected to produce a singlet in the aliphatic region. The amide proton (N-H) typically appears as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the lactam ring is expected to have the most downfield chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their shifts influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxymethyl and amide groups. The carbon of the hydroxymethyl group and the methylene carbon of the indolinone ring will appear in the aliphatic region. The presence of the fluorine atom will cause C-F coupling, which is observable in the ¹³C NMR spectrum and aids in signal assignment. researchgate.net

To confirm the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. These experiments establish correlations between protons and carbons, confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Couplings
C=O-~175-180-
C-F-~155-160 (d)¹J(C,F)
Aromatic C-H~6.8-7.5 (m)~110-130J(H,F), J(C,F)
Aromatic C (quaternary)-~125-145J(C,F)
-CH₂- (ring)~3.5 (s)~35-40-
-CH₂OH~4.5 (s)~60-65-
-NH-~8.0-9.0 (br s)--
-OHVariable--

Vibrational Analysis through Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. mdpi.com The IR spectrum of this compound is expected to display several distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key characteristic peaks would include a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibration of the amide group which typically appears around 3100-3300 cm⁻¹. nih.gov A strong, sharp absorption peak is anticipated in the range of 1680-1720 cm⁻¹ due to the C=O stretching of the five-membered lactam ring. nih.gov

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups will appear just below 3000 cm⁻¹. The C-F bond will exhibit a strong absorption in the fingerprint region, typically between 1000-1250 cm⁻¹. Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H and N-H bonds will be present at lower wavenumbers.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3200-3400O-H Stretch (alcohol)Strong, Broad
3100-3300N-H Stretch (amide)Medium
2850-2960C-H Stretch (aliphatic)Medium
1680-1720C=O Stretch (lactam)Strong
1450-1600C=C Stretch (aromatic)Medium
1000-1250C-F StretchStrong

Determination of Molecular Composition and Fragmentation Patterns via Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the confirmation of its molecular formula (C₉H₈FNO₂). The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass. chemguide.co.uk

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for this molecule are expected to include:

Loss of a hydroxymethyl radical (•CH₂OH): leading to a peak at [M-31]⁺.

Loss of water (H₂O): from the hydroxyl group and a ring proton, resulting in a peak at [M-18]⁺.

Loss of carbon monoxide (CO): from the lactam ring, which is a characteristic fragmentation for such structures, yielding a peak at [M-28]⁺.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.

The relative abundance of these fragment ions helps to piece together the molecular structure. The presence of a single fluorine atom is also readily identifiable due to its monoisotopic nature.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 181.16 g/mol )

m/z ValueIdentity of Fragment
181[M]⁺ (Molecular Ion)
163[M - H₂O]⁺
153[M - CO]⁺
150[M - CH₂OH]⁺

Solid-State Structural Analysis by Single Crystal X-ray Diffraction (XRD)

While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation. mdpi.com

The analysis of related indolin-2-one structures reveals that the bicyclic ring system is generally planar or nearly planar. nih.govresearchgate.net XRD analysis would confirm the planarity of the 6-fluoroindolin-2-one core. It would also provide precise measurements of all bond lengths and angles, including the C-F, C=O, and C-N bonds.

Crucially, XRD elucidates the intermolecular forces that govern the crystal packing. For this compound, strong intermolecular hydrogen bonds are expected. These would likely form between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, and between the hydroxyl (-OH) group and either the carbonyl oxygen or the fluorine atom of another molecule, leading to the formation of extended supramolecular networks like dimers or chains. nih.govresearchgate.net

Table 4: Structural Parameters Determined by Single Crystal XRD

ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of each atom
Bond Lengths & AnglesAccurate molecular geometry
Torsion AnglesConformation of flexible parts (e.g., -CH₂OH group)
Hydrogen BondingDetails of intermolecular interactions

Emerging Spectroscopic Techniques for Comprehensive Characterization

Beyond the standard suite of spectroscopic methods, emerging techniques offer deeper insights into the molecular and electronic structure of materials.

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. researchgate.net While IR measures the absorption of light, Raman measures the inelastic scattering of light. Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, particularly those involving symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic ring C=C bonds and other symmetric stretches within the molecular framework. mdpi.com

Electron Energy-Loss Spectroscopy (EELS): EELS is a technique often performed in a transmission electron microscope where a material is exposed to a high-energy beam of electrons. wikipedia.org By measuring the energy lost by electrons as they pass through the sample, EELS can provide information on elemental composition, chemical bonding, and electronic properties at the nanoscale. ias.ac.innih.gov For an organic molecule like this compound, EELS could be used to map the distribution of elements (C, N, O, F) in a sample and to study electronic excitations, such as π–π* transitions associated with the aromatic system. researchgate.netcambridge.org While less common for routine characterization of small molecules, it offers unique capabilities for analyzing materials on a very fine scale. cambridge.org

Chemical Reactivity and Functional Group Transformations of 6 Fluoro 5 Hydroxymethyl Indolin 2 One

Reactivity of the Hydroxymethyl Group: Oxidation, Esterification, and Etherification Reactions

The hydroxymethyl group at the C-5 position is a primary alcohol and, as such, is amenable to a variety of common transformations.

Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (5-formyl-6-fluoroindolin-2-one) or further to a carboxylic acid (6-fluoro-2-oxoindoline-5-carboxylic acid) using appropriate oxidizing agents. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are typically employed for the selective oxidation to the aldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the carboxylic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or reaction with other sensitive parts of the molecule. While specific studies on 6-fluoro-5-(hydroxymethyl)indolin-2-one are not prevalent, the oxidation of hydroxymethyl groups on other aromatic systems is well-documented. For instance, the oxidation of 5-(hydroxymethyl)furfural to 5-formyl-2-furancarboxylic acid has been achieved with high selectivity using catalysts like copper/cerium oxides. evitachem.com

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides in the presence of an acid or base catalyst to form the corresponding esters. This reaction is a common method for installing various functional groups and for prodrug strategies in medicinal chemistry. The esterification of secondary metabolites is a widely used technique to modify their properties. rsc.org

Etherification: Ether derivatives can be prepared via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed etherification with an alcohol can be employed. These reactions allow for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Transformation Reagents and Conditions Product
Oxidation to Aldehyde Pyridinium chlorochromate (PCC), CH2Cl2, room temp. 6-Fluoro-5-formylindolin-2-one
Oxidation to Carboxylic Acid KMnO4, NaOH, H2O, heat 6-Fluoro-2-oxoindoline-5-carboxylic acid
Esterification Acetic anhydride, pyridine (B92270), room temp. (6-Fluoro-2-oxoindolin-5-yl)methyl acetate
Etherification (Williamson) 1. NaH, THF; 2. CH3I 6-Fluoro-5-(methoxymethyl)indolin-2-one

Transformations Involving the Indolin-2-one Lactam Moiety

The indolin-2-one core contains a cyclic amide (lactam) that presents several opportunities for chemical modification.

The nitrogen atom of the lactam can undergo N-alkylation or N-arylation reactions. caltech.edu Deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, generates a nucleophilic anion that can react with various electrophiles like alkyl halides or aryl halides. Iron-catalyzed N-alkylation of indolines using alcohols has also been reported as an efficient method. caltech.edu

The lactam ring can be susceptible to ring-opening reactions under strong acidic or basic conditions, leading to the formation of 2-aminophenylacetic acid derivatives. For instance, studies on spiroindolines have shown that Brønsted acids can promote a ring-opening reaction to form eight-membered lactams. google.com Additionally, AlCl3-mediated ring-opening of indoline-2-thiones (the sulfur analog of indolin-2-ones) with cyclopropanes has been demonstrated. mdpi.com

Transformation Reagents and Conditions Product
N-Alkylation 1. NaH, DMF; 2. Benzyl (B1604629) bromide 1-Benzyl-6-fluoro-5-(hydroxymethyl)indolin-2-one
Lactam Hydrolysis Concentrated HCl, heat 2-Amino-5-fluoro-4-(hydroxymethyl)phenylacetic acid

Reactivity of the Fluoro-Substituted Aromatic Ring

The fluorine atom at the C-6 position significantly influences the reactivity of the aromatic ring. Fluorine is a highly electronegative atom, which makes the aromatic ring electron-deficient. This deactivation generally makes electrophilic aromatic substitution more difficult compared to unsubstituted benzene (B151609). However, the fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the fluoro-substituted ring is expected to be less facile due to the deactivating effect of the fluorine atom and the lactam carbonyl. Any substitution would likely be directed by the existing substituents. The lactam nitrogen is an ortho, para-director, while the hydroxymethyl group is a weak ortho, para-director, and the fluorine atom is also an ortho, para-director. The interplay of these directing effects would determine the position of substitution. For example, azo-coupling of indoles, an electrophilic substitution reaction, has been shown to occur at the C-3 position, or at the C-2 position if C-3 is blocked. rsc.org

Reaction Type Reagents and Conditions Expected Major Product(s)
Nucleophilic Aromatic Substitution Sodium methoxide, methanol (B129727), heat 6-Methoxy-5-(hydroxymethyl)indolin-2-one
Electrophilic Aromatic Substitution (Nitration) HNO3, H2SO4 6-Fluoro-5-(hydroxymethyl)-7-nitroindolin-2-one and/or 6-Fluoro-5-(hydroxymethyl)-4-nitroindolin-2-one

Regioselective Functionalization and Substituent Effects on Reactivity

The regioselectivity of further functionalization of this compound is governed by the electronic and steric effects of the existing substituents.

The presence of the fluorine atom can also influence the acidity of the N-H proton of the lactam and the hydroxyl proton of the hydroxymethyl group. The electron-withdrawing nature of fluorine would be expected to increase the acidity of these protons, potentially facilitating reactions that involve their deprotonation.

Intramolecular Cyclization and Rearrangement Processes within Indolin-2-one Derivatives

The functional groups present in this compound and its derivatives can participate in intramolecular reactions to form new ring systems.

Intramolecular Cyclization: The hydroxymethyl group and the lactam N-H could potentially undergo intramolecular cyclization under certain conditions. For example, conversion of the hydroxymethyl group to a leaving group followed by intramolecular nucleophilic attack by the lactam nitrogen could lead to the formation of a fused ring system. Intramolecular radical cyclization has been used to synthesize functionalized indolines. acs.org Furthermore, intramolecular aminolactonization has been employed in the synthesis of furoindolin-2-ones.

Rearrangement Processes: Oxindole (B195798) derivatives are known to undergo various rearrangement reactions. For instance, oxidative rearrangements of indoles can lead to the formation of oxindoles. acs.org Oxidative fragmentation and skeletal rearrangements of oxindoles have also been reported, leading to structurally diverse heterocyclic scaffolds. These rearrangements can be triggered by various reagents and conditions, often involving the generation of reactive intermediates.

Process Description Potential Product Type
Intramolecular Cyclization Conversion of the hydroxymethyl group to a leaving group, followed by intramolecular attack by the lactam nitrogen. Fused bicyclic system
Oxidative Rearrangement Treatment with specific oxidizing agents could lead to rearrangement of the indolin-2-one core. Quinolinone derivatives or other rearranged heterocycles

Academic Research Applications of 6 Fluoro 5 Hydroxymethyl Indolin 2 One and Diverse Indolin 2 One Derivatives

Targeting Kinase Systems in Disease Research

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. benthamscience.com The indolin-2-one core structure has proven to be an effective pharmacophore for designing potent kinase inhibitors. ekb.eg

3-substituted indolin-2-ones are recognized as potent inhibitors of multiple receptor tyrosine kinases (RTKs). benthamscience.comscirp.org This multi-targeted approach is a cornerstone of their application in anticancer research. The indolin-2-one moiety typically binds to the ATP-binding site in the kinase domain, preventing the signaling cascades that drive cell proliferation and survival. bohrium.com

VEGFR-2 & PDGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key regulators of angiogenesis, the formation of new blood vessels essential for tumor growth. bohrium.commdpi.com Indolin-2-one derivatives, such as Sunitinib, are well-established inhibitors of these kinases. ekb.egscirp.org A new series of indoline-2-one derivatives demonstrated potent VEGFR-2 inhibitory activities, with some compounds showing greater potency than the reference drug Sunitinib. nih.govmdpi.com For instance, compound 17a in one study exhibited a VEGFR-2 IC50 value of 0.078 µM, compared to Sunitinib's 0.139 µM. nih.govresearchgate.net Another study found that compounds 146a and 146e showed considerable inhibitory properties against both VEGFR-2 and PDGFR-β. nih.gov

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations are found in about one-third of acute myeloid leukemia (AML) cases, making it a significant therapeutic target. nih.govbohrium.com Numerous indolin-2-one-based derivatives have been developed as FLT3 inhibitors. ankara.edu.tr One study designed a series of derivatives based on Sunitinib, identifying a compound (10d ) with a potent FLT3 IC50 of 5.3 nM. nih.govbohrium.com Another research effort identified compound 54 as a potent dual inhibitor of Aurora B and FLT3, with an IC50 of 0.5 nM against FLT3. nih.gov

KIT Inhibition: The stem cell factor receptor (KIT) is another RTK implicated in various cancers. The pyrrole-indoline-2-one scaffold has been extensively studied for its ability to inhibit KIT, among other kinases. ekb.egresearchgate.net Novel indolinone-based multikinase inhibitors have shown potent effects on fibrotic kinases, including c-KIT. nih.gov

CSF-1R Inhibition: Colony-Stimulating Factor-1 Receptor (CSF-1R) is crucial for the regulation and survival of macrophages. nih.gov In the tumor microenvironment, CSF-1R signaling on tumor-associated macrophages (TAMs) can promote a protumoral phenotype. nih.gov Consequently, inhibiting CSF-1R has become a promising strategy in cancer immunotherapy. nih.gov Research has led to the design of (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives as novel and highly effective CSF-1R inhibitors. nih.gov Compound 21 from this series demonstrated excellent CSF-1R inhibitory activity with an IC50 of 2.1 nM. nih.gov

CompoundTarget KinaseIC50 ValueReference
Compound 17aVEGFR-20.078 µM nih.govresearchgate.net
Sunitinib (Reference)VEGFR-20.139 µM nih.govresearchgate.net
Compound 10dFLT35.3 nM nih.govbohrium.com
Compound 54FLT30.5 nM nih.gov
Compound 21CSF-1R2.1 nM nih.gov

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which protects cells from oxidative stress. The inhibition of TrxR can lead to an increase in cellular oxidative stress, triggering apoptosis (programmed cell death). nih.gov Certain indolin-2-one derivatives have been identified as potent inhibitors of TrxR. nih.gov

Research has shown that 3-(2-oxoethylidene)indolin-2-one compounds, which contain a Michael acceptor moiety, exhibit strong TrxR inhibitory activity. nih.govnih.gov This inhibition is selective for TrxR over other related antioxidant enzymes and is achieved by targeting the selenocysteine (B57510) residue in the enzyme's active site. nih.gov The downstream effects of TrxR inhibition by these compounds include the oxidation of cellular thioredoxin, increased oxidative stress, and the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov This activation subsequently triggers MAPK signaling pathways (p38 and JNK), ultimately leading to cell death with features of apoptosis. nih.gov

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase implicated in a variety of cellular processes. Its dysregulation is linked to several pathologies, including neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov As such, GSK-3β has become a significant target for therapeutic intervention.

In this context, azaindolin-2-one derivatives have been investigated as potential GSK-3β inhibitors. nih.gov One study identified a promising GSK-3β inhibitor, compound (E)-2f , with an IC50 of 1.7 µM. nih.govresearchgate.net This compound was also found to have a pronounced effect on preventing the aggregation of the tau protein, a hallmark of Alzheimer's disease, in cell-based models. nih.gov The azaindole moiety of these compounds is thought to act as the hinge-binding motif within the GSK-3β active site. nih.gov

Modulation of Inflammatory and Immune Responses

Beyond their role in oncology, indolin-2-one derivatives are actively researched for their anti-inflammatory and immunomodulatory properties.

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. researchgate.net Dual inhibition of both COX and 5-LOX is considered a promising strategy for developing effective anti-inflammatory agents with potentially better safety profiles than traditional NSAIDs. researchgate.net

Several studies have synthesized and evaluated indolin-2-one derivatives as dual COX/5-LOX inhibitors. researchgate.netnih.gov One series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives yielded compounds with potent, well-balanced inhibitory action against these enzymes. researchgate.net Another investigation identified an indoline (B122111) derivative, compound 43 , as a notable 5-LOX inhibitor (IC50 0.45 µM). acs.org Further optimization led to compound 73 , which showed potent dual inhibition of both 5-LOX (IC50 0.41 µM) and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. acs.org

CompoundTarget EnzymeIC50 ValueReference
Compound 435-LOX (isolated)0.45 µM acs.org
Compound 735-LOX0.41 µM acs.org
Compound 4eCOX-22.35 µM mdpi.com
Compound 9hCOX-22.422 µM mdpi.com

The pro-inflammatory cytokine interleukin-1 (IL-1) plays a pivotal role in the pathogenesis of numerous inflammatory diseases by signaling through its receptor, IL-1R. researchgate.net Recent studies have shown that 2-indolinone derivatives can modulate these cytokine responses. researchgate.net Preliminary screening of various 2-indolinone derivatives, including substituted 1H-indole-2,3-dione 3-thiosemicarbazones and 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones, has been conducted to identify agents with anti-IL-1 activity, suggesting a role for this scaffold in developing IL-1R antagonists. researchgate.net

General Anti-Inflammatory Investigations

The indolin-2-one scaffold is a key component in a variety of compounds investigated for their anti-inflammatory properties. Research in this area often focuses on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study focused on a dual COX/5-LOX inhibition strategy led to the synthesis of three series of oxindole (B195798) derivatives. doi.org Several of these compounds demonstrated potent anti-inflammatory activity, with some showing up to 100% edema inhibition in preclinical models. doi.orgnih.gov One particular derivative, compound 4h, exhibited dual inhibitory activity against both COX-2 and 5-LOX. doi.orgnih.gov Another derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner. nih.govresearchgate.net This compound was also shown to inhibit nitric oxide production, a key mediator in the inflammatory process. nih.govresearchgate.net

Further research into novel indole-2-one and 7-aza-2-oxindole derivatives, based on the structure of the known anti-inflammatory agent tenidap, also yielded promising results. periodicodimineralogia.it Certain synthesized compounds, 7i and 8e, were effective in inhibiting the expression of TNF-α, IL-6, and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. periodicodimineralogia.itresearchgate.net The anti-inflammatory effects of 5-fluoro-2-oxindole have also been explored, revealing its ability to inhibit inflammatory pain and reduce the upregulation of inflammatory markers in spinal cords and paws in animal models. researchgate.net

Compound/Derivative ClassKey FindingsMechanism of Action/TargetReference(s)
Oxindole Esters and Imines Revealed up to 100% edema inhibition in preclinical models.Dual COX/5-LOX inhibition doi.org, nih.gov
Compound 4h Showed dual inhibitory activity with IC50 = 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX.COX-2 and 5-LOX inhibitor doi.org, nih.gov
3-(3-hydroxyphenyl)-indolin-2-one Suppressed TNF-α and IL-6 production and inhibited nitric oxide.Inhibition of pro-inflammatory cytokines and mediators nih.gov, researchgate.net
Indole-2-one derivatives 7i and 8e Inhibited the expression of TNF-α, IL-6, and COX-2 in LPS-stimulated macrophages.Inhibition of pro-inflammatory cytokines and enzymes periodicodimineralogia.it, researchgate.net
5-fluoro-2-oxindole Inhibited inflammatory pain and the upregulation of inflammatory markers.Modulation of inflammatory responses researchgate.net

Investigation of Antimicrobial Activities

The indolin-2-one core is a privileged scaffold in the development of novel antimicrobial agents, with derivatives showing activity against a broad spectrum of bacteria and fungi. The versatility of the isatin (B1672199) (1H-indole-2,3-dione) precursor allows for the synthesis of diverse heterocyclic compounds with significant antimicrobial potential. researchgate.nettandfonline.comresearchgate.net

Studies have shown that modifications at various positions of the isatin ring lead to compounds with potent antibacterial and antifungal effects. For instance, Schiff bases and Mannich bases of isatin are reported to possess a wide range of antimicrobial activities. tandfonline.com In one study, newly synthesized compounds incorporating the oxindole nucleus were evaluated against four pathogenic bacteria and two pathogenic fungi. nih.govtandfonline.com The results, measured in terms of minimal inhibitory concentration (MIC), indicated that most of the new compounds were significantly active. nih.govtandfonline.com Specifically, one derivative (compound 4a) showed a greater effect on the Gram-positive bacterium Bacillus cereus than the standard drug sulphamethoxazole, while another (compound 11c) was more active against the Gram-negative bacterium Shigella dysenteriae. nih.govtandfonline.com

Further research has explored hybrid molecules, combining the indolin-2-one structure with other antimicrobial pharmacophores. A series of thiazolo-indolin-2-one derivatives were synthesized and showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some also exhibiting weak to moderate antifungal activity. nih.gov Notably, the N-(thiazol-2-yl)benzenesulfonamide derivative 4 demonstrated significant antibiofilm activity against Staphylococcus aureus, while the 5-(2-oxoindolin-3-ylidene)-thiazol-4(5H)-one derivative 7a was potent against Pseudomonas aeruginosa biofilms. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in microbial metabolism. nih.govnih.gov

The introduction of halogen substituents, such as chlorine and fluorine, on the isatin ring has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like S. aureus. researchgate.netresearchgate.net For example, a compound with a 5-Br substitution on the isatin ring showed the most favorable antimicrobial activity in one study. researchgate.net Another study highlighted a furanone derivative incorporating the indolin-2-one moiety (compound 8j) which was equipotent to chloramphenicol (B1208) in inhibiting the growth of Escherichia coli, with an MIC of 2.5 μg/mL. nih.gov

Compound/Derivative ClassTarget Organism(s)Key Findings (e.g., MIC values)Potential Mechanism of ActionReference(s)
Oxindole Derivatives Bacillus cereus, Shigella dysenteriaeCompound 4a more active than sulphamethoxazole against B. cereus; Compound 11c more active against S. dysenteriae.Not specified tandfonline.com, nih.gov
Thiazolo-indolin-2-one Derivatives Gram-positive and Gram-negative bacteriaBIC50 of 1.95 µg/mL against S. aureus biofilm (Compound 4); BIC50 of 3.9 µg/mL against P. aeruginosa biofilm (Compound 7a).Dihydrofolate reductase (DHFR) inhibition nih.gov
3-Alkylidene-2-indolone Hybrids Gram-positive and Gram-negative bacteriaCompound XI showed MIC values from 0.0625–4 μg/mL against multiple bacterial strains.Not specified nih.gov
Isatin-Thiazolidine Hybrids Various bacteria and fungiShowed significant in vitro antimicrobial efficacy.Not specified periodicodimineralogia.it
Furanone-Indolin-2-one Derivative (8j) Escherichia coliEquipotent to chloramphenicol with an MIC of 2.5 μg/mL.Not specified nih.gov
5-Halo-Isatin Derivatives Gram-positive bacteria (e.g., S. aureus)Halogen substitution, particularly bromine, enhanced antibacterial activity.Not specified researchgate.net, researchgate.net

Exploration of Antiviral Activities

The unique three-dimensional structures of indolin-2-one derivatives, particularly spirooxindoles, have identified them as privileged scaffolds in the search for new antiviral agents. doi.orgresearchgate.nettandfonline.com Research has demonstrated their potential against a variety of RNA and DNA viruses.

One area of significant investigation has been against the Human Immunodeficiency Virus (HIV). A series of novel 3-oxindole-2-carboxylates were synthesized and evaluated for their anti-HIV-1 activity. nih.govwjpsonline.com Among these, one compound, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f), showed a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM and a high selectivity index of 111.37. nih.gov Mechanistic studies revealed that these compounds act by specifically inhibiting the Tat-mediated viral transcription on the HIV-1 LTR promoter, a different mechanism from reverse transcription or integration inhibition. nih.govwjpsonline.com Other oxindole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some showing potent activity against both wild-type and drug-resistant HIV strains. nih.gov

Spirooxindole derivatives have also shown promise against other significant viral pathogens. Spiro-pyrazolopyridone oxindoles were identified as potent inhibitors of the dengue virus (DENV) NS4B protein, leading to the discovery of a preclinical candidate with excellent in vivo efficacy. doi.orgtandfonline.com Furthermore, certain 2-indolinone derivatives have exhibited selective antiviral activities against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). plos.org Structure-activity relationship (SAR) studies indicated that halogen substitution on the indole (B1671886) ring enhanced anti-RSV activity, while substitutions at the 1- and 5-positions were beneficial for activity against YFV. plos.org

More recently, with the emergence of SARS-CoV-2, the indolin-2-one scaffold has been explored for its potential to inhibit this coronavirus. An indoline derivative showed inhibitory potency against the SARS-CoV-2 3CLpro enzyme with an IC₅₀ of 320 nM and an antiviral activity (EC₅₀) of 15 μM in cell-based assays. researchgate.net Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] have also been synthesized and showed promising antiviral properties against SARS-CoV-2, with one derivative showing an IC₅₀ of 7.687 µM. nih.gov

Compound/Derivative ClassTarget VirusKey Findings (e.g., IC₅₀/EC₅₀ values)Mechanism of ActionReference(s)
3-Oxindole-2-carboxylates (e.g., 6f) HIV-1IC₅₀ = 0.4578 µMInhibition of Tat-mediated viral transcription nih.gov, wjpsonline.com
Heterocycle-containing oxindoles HIV-1 (wild-type and mutants)Exhibited potent inhibitory activities.Non-nucleoside reverse transcriptase inhibition nih.gov
Spiro-pyrazolopyridone oxindoles Dengue Virus (DENV)Potent inhibitors, leading to a preclinical candidate.Inhibition of DENV NS4B protein doi.org, tandfonline.com
2-Indolinone-based carbothioamides Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV)Showed nontoxic and selective antiviral activities.Not specified plos.org
Indoline derivative SARS-CoV-2Enzyme IC₅₀ = 320 nM; Antiviral EC₅₀ = 15 µMInhibition of SARS-CoV-2 3CLpro enzyme researchgate.net
Dispiro-piperidines SARS-CoV-2IC₅₀ = 7.687 µMNot specified nih.gov

Studies on Anti-Tubercular and Other Mycobacterial Inhibition

The rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. The indolin-2-one scaffold has emerged as a promising starting point for the development of such compounds. doi.orgresearchgate.netnih.gov

Several studies have focused on designing and synthesizing oxindole derivatives and evaluating their efficacy against the virulent Mtb H37Rv strain. In one such study, a series of novel oxindole analogs were synthesized, and three compounds, OXN-1, OXN-3, and OXN-7, exhibited excellent anti-tubercular activity with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.govtandfonline.com Molecular docking studies suggested that these compounds may exert their effect by binding to the active site of DNA topoisomerase II. nih.govtandfonline.com Another investigation identified a series of 5-substituted oxindole derivatives as potent anti-tubercular agents, with the most active compounds showing MIC values as low as 1.56 μg/mL. doi.org The proposed mechanism for these compounds involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. doi.org

Isatin (indoline-2,3-dione) and its derivatives have also been extensively explored for their anti-mycobacterial properties. researchgate.netperiodicodimineralogia.it Hybrid molecules combining isatin with isoniazid (B1672263) (INH), a first-line anti-tubercular drug, have been synthesized and evaluated. nih.gov Many of these isatin-INH hybrids displayed very high activity against Mtb, with MICs in the range of 0.195 to 0.39 μg/mL, and demonstrated a more potent bactericidal effect than INH alone. nih.gov The inclusion of the INH core was crucial for the enhanced activity. nih.gov

Spirooxindoles, a subclass of indolin-2-one derivatives, have also been investigated. A series of 17 isatin-derived spirooxindoles were tested in vitro against Mtb strains, including multi-drug resistant clinical isolates, to assess their anti-TB potential. nih.gov Furthermore, spirocycles developed from a GlaxoSmithKline compound library showed potent activity against the virulent H37Rv strain, with some novel analogs demonstrating activity comparable to the initial leads. plos.org These findings underscore the potential of the indolin-2-one scaffold in developing new therapeutics to combat tuberculosis. doi.orgresearchgate.netperiodicodimineralogia.it

Compound/Derivative ClassTarget OrganismKey Findings (e.g., MIC values)Potential Mechanism of ActionReference(s)
Oxindole Analogs (OXN-1, -3, -7) Mycobacterium tuberculosis H37RvMIC = 0.78 μg/mLDNA topoisomerase II inhibition tandfonline.com, nih.gov
5-Substituted Oxindole Derivatives (e.g., 9e) Mycobacterium tuberculosis H37RvMIC = 1.56 μg/mLDprE1 enzyme inhibition doi.org
Isatin-Isoniazid (INH) Hybrids Mycobacterium tuberculosisMICs ranging from 0.195 to 0.39 μg/mL; more bactericidal than INH.Not specified, INH-related nih.gov
Spirooxindoles (Isatin-derived) Mycobacterium tuberculosis (including MDR strains)Showed promising in vitro activity against Mtb.Multiple potential targets explored via molecular docking. nih.gov
Spirocycles (GSK Library Analogs) Mycobacterium tuberculosis H37RvNovel compounds showed potent activity (IC₅₀ values in low µM range).Not specified plos.org

Emerging Research Directions and Future Perspectives for 6 Fluoro 5 Hydroxymethyl Indolin 2 One Chemistry

Development of Innovative and Sustainable Synthetic Routes

The synthesis of indolin-2-one derivatives has traditionally involved methods that are effective but may not align with the modern principles of green chemistry. Future research is increasingly focused on developing innovative and sustainable synthetic routes that are not only efficient but also environmentally benign. This involves the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Key strategies in sustainable synthesis include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic compounds (VOCs) is a cornerstone of green chemistry. Methods for synthesizing indolin-2-one precursors in water, sometimes utilizing palladium nanoparticles as catalysts, have been explored. nih.gov

Solid Acid Catalysts: Replacing corrosive and difficult-to-handle liquid acids with reusable solid acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), offers a greener alternative for the condensation reaction between isatins and indoles. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow chemistry techniques can improve reaction efficiency, safety, and scalability. This method allows for precise control over reaction parameters and can reduce waste and the use of hazardous reagents, as demonstrated in the synthesis of other indoline (B122111) derivatives. epa.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and efficient. An innovative two-step reaction involving an Ugi multicomponent reaction followed by acid-induced cyclization has been developed for the de novo assembly of the indole (B1671886) core under mild, metal-free conditions. rsc.org

Table 1: Comparison of Synthetic Approaches for Indolin-2-one Scaffolds

Feature Conventional Methods Sustainable/Innovative Methods Key Advantages of Sustainable Methods
Catalyst Strong mineral acids (e.g., HCl), Lewis acids. researchgate.net Solid acid catalysts, nanoparticles, organic redox catalysts. nih.govresearchgate.netorganic-chemistry.org Reusability, reduced corrosion, milder reaction conditions.
Solvent Volatile Organic Compounds (VOCs) like DMF. nih.gov Water, ethanol, or solvent-free conditions. nih.govrsc.org Reduced environmental impact, improved safety.
Reaction Type Step-wise synthesis. Multicomponent reactions, domino reactions. rsc.org Higher atom economy, reduced waste, shorter synthesis time.

| Technology | Batch processing. | Flow chemistry, microwave-assisted synthesis. epa.govorganic-chemistry.org | Enhanced safety, better scalability, improved process control. |

Application of High-Throughput Experimentation (HTE) in Indolin-2-one Research

High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid execution of a large number of experiments in parallel. analytical-sales.com Its application is crucial for accelerating the discovery and optimization phases of drug development. In the context of 6-Fluoro-5-(hydroxymethyl)indolin-2-one and its analogs, HTE can be applied to both chemical synthesis and biological screening.

Reaction Optimization: HTE is ideally suited for optimizing complex chemical reactions. By setting up large arrays of experiments in microtiter plates, researchers can rapidly screen numerous variables such as catalysts, ligands, solvents, bases, and temperatures to identify the optimal conditions for synthesis. analytical-sales.comacs.org This approach is particularly valuable for challenging cross-coupling reactions, like the Suzuki-Miyaura coupling, which are often used in the synthesis of complex indolin-2-one derivatives. acs.org

Library Synthesis: HTE platforms, often employing robotic liquid handlers, can be used to generate large libraries of indolin-2-one analogs. By varying the substituents on the core scaffold, diverse chemical spaces can be explored efficiently to identify structure-activity relationships (SAR).

Biological Screening: Once a library of compounds is synthesized, HTE is used for high-throughput screening (HTS) against biological targets, such as a panel of protein kinases. scirp.org This allows for the rapid identification of potent and selective inhibitors, guiding the selection of promising candidates for further development. The ability to perform these screens at a massive scale is a significant advantage over traditional, lower-throughput methods. analytical-sales.com

Advanced Mechanistic Investigations of Biological Activities

The indolin-2-one scaffold is a well-established pharmacophore for inhibiting protein kinases, which are critical regulators of cellular processes. scirp.orgscirp.org Many compounds based on this structure, such as Sunitinib, function as multi-targeted receptor tyrosine kinase (RTK) inhibitors. ekb.egekb.eg Advanced mechanistic studies are essential to understand precisely how derivatives like this compound exert their biological effects and to identify potential resistance mechanisms.

The primary mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase domain. ekb.egbohrium.com This prevents the phosphorylation of the kinase and subsequently blocks downstream signal transduction pathways that are crucial for cell proliferation and angiogenesis (the formation of new blood vessels). bohrium.comnih.gov

Future mechanistic investigations will likely focus on:

Kinome Profiling: Comprehensive screening against a wide array of kinases to determine the selectivity profile of new compounds. This helps in identifying both on-target and potential off-target effects.

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the compound bound to its target kinase. This provides detailed insights into the specific molecular interactions responsible for inhibition and can guide the rational design of more potent and selective molecules. scirp.org

Cellular Pathway Analysis: Employing techniques like Western blotting and phosphoproteomics to map the downstream effects of kinase inhibition on cellular signaling pathways. nih.gov This confirms the compound's mechanism of action in a cellular context and can reveal its impact on processes like cell cycle progression and apoptosis. mdpi.comnih.gov

Resistance Studies: Investigating the mechanisms by which cancer cells might develop resistance to new indolin-2-one inhibitors, such as through secondary mutations in the kinase domain. ekb.egresearchgate.net

Table 2: Key Kinase Targets for Indolin-2-one Scaffolds

Kinase Target Biological Function Implication in Cancer Reference
VEGFRs Regulate angiogenesis and lymphangiogenesis. Promotes tumor growth and metastasis by supplying blood to tumors. bohrium.comnih.gov
PDGFRs Involved in cell growth, proliferation, and differentiation. Drives tumor cell proliferation and supports tumor stroma. ekb.eg
c-KIT Stem cell factor receptor, crucial for certain cell types. A key driver in gastrointestinal stromal tumors (GIST). ekb.eg
FLT3 Important for the development of hematopoietic stem cells. Mutations are common in acute myeloid leukemia (AML). ekb.eg
PAK4 Regulates cell motility, survival, and cytoskeletal dynamics. Overexpressed in various cancers, promoting migration and invasion. nih.gov

| TRKs | Regulate neuronal development and function. | Gene fusions lead to TRK-fusion cancers. | tandfonline.comnih.gov |

Rational Design of Next-Generation Indolin-2-one Scaffolds for Enhanced Properties

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on a deep understanding of the drug target and structure-activity relationships (SAR). The indolin-2-one scaffold is an excellent template for such design efforts due to its well-defined binding mode and synthetic tractability. mdpi.commdpi.com

Key principles in the rational design of next-generation indolin-2-ones include:

Pharmacophore Modeling: The essential pharmacophoric features of indolin-2-one kinase inhibitors include the indolin-2-one core (which typically forms hydrogen bonds with the hinge region of the kinase), a linker region, and a solvent-accessible tail that can be modified to tune properties like solubility. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indolin-2-one scaffold has revealed critical insights. For instance, substitutions at the C-3 position of the oxindole (B195798) ring are crucial for antiangiogenic and anticancer activities. nih.gov The introduction of halogen atoms, such as the fluorine in this compound, can enhance potency and membrane permeability. nih.govbohrium.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can optimize the molecule's characteristics. For example, replacing a pyrrole (B145914) ring with a 1,2,4-triazole (B32235) ring has been explored to find new interactions within the ATP binding site. mdpi.com

Addressing Drug Resistance: A major goal is to design second-generation inhibitors that are active against mutations that confer resistance to first-generation drugs. researchgate.net This involves designing molecules that can accommodate or circumvent changes in the kinase's ATP-binding pocket.

Table 3: Structure-Activity Relationship (SAR) Summary for Indolin-2-one Scaffolds

Position/Moiety Modification Impact on Properties Reference
Indolin-2-one Core Core structure Essential for hydrogen bonding to the kinase hinge region. bohrium.comnih.gov
C-3 Position Introduction of substituted methylene (B1212753) groups. Plays a critical role in determining antiangiogenic and anticancer activity. nih.gov
C-5 Position Halogen substitution (e.g., Fluoro, Chloro). Can significantly increase potency. nih.gov
Pyrrole Ring (or bioisostere) Substitution with chloro atoms or other groups. Can enhance antitumor activity and reduce cardiotoxicity. nih.govnih.gov

| Solvent-Exposed Tail | Modification of N-alkylaminoethyl carboxamide. | Influences water solubility, bioavailability, and cardiotoxicity. | bohrium.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the entire drug discovery pipeline, making it faster, cheaper, and more efficient. researchgate.netnih.gov For scaffolds like indolin-2-one, AI/ML can be applied at multiple stages.

Predictive Modeling (QSAR and ADMET): ML algorithms can be trained on large datasets of existing compounds to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of newly designed indolin-2-one derivatives before they are synthesized. tandfonline.comnih.gov Similarly, models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics and reducing late-stage failures. nih.govnih.gov

Virtual Screening: AI-powered docking simulations and deep learning models can screen vast virtual libraries of millions or even billions of compounds to identify potential indolin-2-one-based hits for a specific target, far exceeding the capacity of physical HTS. nih.govjsr.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By learning the underlying chemical patterns of known kinase inhibitors, these models can propose novel indolin-2-one scaffolds with optimized properties for potency, selectivity, and synthetic accessibility.

Retrosynthesis Prediction: AI tools can analyze a target molecule and propose efficient and viable synthetic routes, aiding chemists in planning the synthesis of complex new derivatives of this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-5-(hydroxymethyl)indolin-2-one, and how are reaction conditions optimized?

  • Methodological Answer : A typical route involves condensation reactions. For example, 5-fluoro-oxindole derivatives can react with aldehydes in ethanol under reflux with catalytic piperidine (0.1 mmol), yielding substituted indolin-2-ones after purification via recrystallization . Optimization parameters include solvent choice (e.g., ethanol for solubility), temperature (reflux conditions), and catalyst loading. Column chromatography (e.g., 70:30 ethyl acetate/hexane) is effective for isolating pure products .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • Spectroscopy : 1H/13C/19F NMR and HRMS are critical for confirming molecular structure and purity. For instance, 19F NMR identifies fluorine substituent environments, while HRMS verifies molecular weight .
  • Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions, such as hydrogen bonding between the hydroxymethyl group and the carbonyl oxygen, which stabilizes the Z-conformation .

Q. What are the key functional groups influencing reactivity in this compound?

  • Methodological Answer : The hydroxymethyl (-CH2OH) and fluoro groups dominate reactivity. The hydroxymethyl group participates in hydrogen bonding and oxidation reactions, while the fluorine atom enhances electron-withdrawing effects, directing electrophilic substitution to specific positions (e.g., C-4 or C-7 of the indolin-2-one core) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic observations for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism or solvent effects). For example, intramolecular hydrogen bonds observed in X-ray structures (e.g., N–H⋯O) may not align with solution-phase NMR data due to solvent interactions. Combining NOE (Nuclear Overhauser Effect) analysis with DFT calculations can reconcile these differences .

Q. What strategies improve the yield of this compound derivatives in substitution reactions?

  • Methodological Answer :

  • Catalysis : Palladium catalysts (e.g., Pd/C) enhance cross-coupling reactions at the C-5 position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions.
  • Protecting Groups : Temporarily protecting the hydroxymethyl group (e.g., as a silyl ether) prevents side reactions during functionalization .

Q. How does the hydroxymethyl group impact biological activity in indolin-2-one derivatives?

  • Methodological Answer : The hydroxymethyl group increases hydrophilicity, improving solubility and bioavailability. In kinase inhibitors, this group forms hydrogen bonds with ATP-binding pockets, enhancing target affinity. Comparative SAR studies with methyl or acetyl analogs reveal its role in reducing cytotoxicity .

Q. What computational methods are used to predict the pharmacological potential of this compound?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with targets like protein kinases, leveraging crystallographic data from similar compounds .
  • ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and metabolic stability, guided by substituent electronic profiles (e.g., fluorine’s impact on membrane permeability) .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across cell lines for this compound?

  • Methodological Answer : Variability may stem from differences in cell membrane transporters (e.g., ABC transporters) or metabolic enzymes. Standardize assays using isogenic cell lines and include controls for efflux pump inhibitors (e.g., verapamil). Validate findings with orthogonal methods (e.g., SPR for binding affinity) .

Q. Why do fluorinated indolin-2-ones exhibit divergent stability in DMSO versus aqueous buffers?

  • Methodological Answer : Fluorine’s electronegativity increases susceptibility to hydrolysis in protic solvents. Stability studies using HPLC-MS under varying pH (2–9) and temperatures (25–37°C) identify degradation pathways. DMSO stabilizes via hydrogen bonding with the hydroxymethyl group, reducing hydrolysis .

Tables for Key Data

Property Method Observations Reference
Crystal Structure X-ray diffractionZ-conformation stabilized by N–H⋯O hydrogen bond; C–F bond length: 1.364 Å
LogP SwissADME predictionPredicted logP = 1.2 (hydroxymethyl reduces lipophilicity vs. methyl analogs)
Synthetic Yield Column chromatography42–94% yield after optimization (ethanol/piperidine system)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.